molecular formula CH3I B121761 Iodomethane-13C CAS No. 4227-95-6

Iodomethane-13C

Cat. No. B121761
CAS RN: 4227-95-6
M. Wt: 142.932 g/mol
InChI Key: INQOMBQAUSQDDS-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethane-13C Description

Iodomethane, also known as methyl iodide, is a compound of significant interest in various fields of chemistry and environmental science. It is a biogenic metabolite that can mobilize metals from anoxic sediments and certain metal compounds into water, suggesting its potential role in natural metal cycling processes . The compound has been studied extensively using nuclear magnetic resonance (NMR) spectroscopy, particularly in its carbon-13 (^13C) enriched form, known as iodomethane-13C or ^13CH3I. This isotopologue has been used to investigate molecular interactions and chemical shifts in different environments, including gaseous mixtures , liquid crystalline solutions , and solid argon .

Synthesis Analysis

The synthesis of iodomethane-13C can be achieved through various methods. One approach involves the reaction of ^13C-enriched iodomethane with 3-methylxanthine to produce caffeine-1,7-^13CH3 with high chemical and isotopic purity . Another method includes the iodination of methane, where ^11C-iodomethane is synthesized by reacting ^11C-methane with iodine vapors, yielding a high radiochemical yield and specific radioactivity . These synthesis methods are crucial for producing ^13C-labeled iodomethane for research purposes.

Molecular Structure Analysis

The molecular structure of iodomethane and its derivatives has been a subject of investigation. For instance, the molecular structure of triiodomethane (iodoform, CHI3) was determined using gas electron diffraction, providing insights into bond lengths and angles . Additionally, NMR studies have revealed that the molecular geometry of ^13C-iodomethane can be influenced by solvent-solute interactions, which can lead to apparent bond angle deviations in liquid crystalline solutions .

Chemical Reactions Analysis

Iodomethane participates in various chemical reactions, including those that lead to the formation of water-soluble and volatile derivatives when reacting with metal sulfides . The photochemistry of iodomethane has also been explored, where its complex with ozone in solid argon can photodissociate to form iodosomethane and other products such as iodomethanol and methyl hypoiodite .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodomethane-13C have been characterized using NMR spectroscopy. Studies have shown that the ^13C and ^1H chemical shifts of ^13CH3I are linearly dependent on the solvent density, and similar dependencies have been observed for the one-bond coupling constant, 1J(CH) . The relativistic effect of iodine on ^13C NMR chemical shifts has been quantified, indicating the necessity of relativistic calculations for accurate determination of these shifts in iodomethanes . Furthermore, the behavior of ^13C-iodomethane in different liquid crystalline solvents has been compared, highlighting the distinct physicochemical interactions in thermotropic versus lyotropic liquid crystals .

Scientific Research Applications

Field: NMR Spectroscopy

  • Application : Iodomethane-13C is used as a probe molecule in NMR studies to investigate the behavior of molecules in different types of liquid crystals .
  • Method : High-resolution NMR spectra of Iodomethane-13C dissolved in thermotropic and lyotropic liquid crystalline solvents are used to measure 1H-1H and 13C-1H dipolar couplings .
  • Results : The ratio of these two couplings, which is a function of the H-C-H bond angle in Iodomethane-13C, is found to be different from that expected from the known molecular structure. This difference is attributed to solvent-solute interactions in liquid crystalline solutions .

Field: Metabolomics and Microbiome Research

  • Application : Iodomethane-13C is used in stable isotope resolved metabolomics (SIRM) studies to investigate the metabolic interactions between the gut microbiome and host organs .
  • Method : Mice are orally gavaged with a tracer, such as 13C-inulin, and the enrichment of 13C-metabolites in cecum contents and various host organs (plasma, liver, brain, and skeletal muscle) is observed over time .
  • Results : The study found organ-specific and time-dependent 13C metabolite enrichments. For example, carbons from the gut microbiome were preferably incorporated into choline metabolism in the liver and the glutamine-glutamate/GABA cycle in the brain . A sex difference in 13C-lactate enrichment was also observed in skeletal muscle .

This study provides insights into the dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level . It also highlights the potential involvement of microbiota-derived metabolites in the gut-liver, gut-brain, and gut-skeletal muscle axes .

Field: Organic Synthesis

  • Application : Iodomethane-13C is used in the synthesis of organic compounds . It’s often used as a methylating agent to introduce a methyl group into a molecule .
  • Method : The reaction typically involves the nucleophilic substitution of the iodine atom in Iodomethane-13C by a nucleophile (such as an alcohol or amine) to form a new carbon-nucleophile bond .
  • Results : The product is a methylated compound where the methyl group is labeled with the 13C isotope. This can be useful in subsequent NMR studies to track the fate of the methyl group in chemical reactions or metabolic processes .

Safety And Hazards

Iodomethane-13C is considered hazardous. It has the following hazard statements: H301 + H331 - H312 - H315 - H335 - H351 . These codes indicate that it is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Relevant Papers One relevant paper titled “Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme” discusses the calculation of 13C NMR shielding constants (chemical shifts) of iodomethanes . The paper emphasizes the importance of performing calculations of 13C NMR chemical shifts of organoiodine compounds at the relativistic level .

properties

IUPAC Name

iodo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.932 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethane-13C

CAS RN

4227-95-6
Record name Iodomethane-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
14%
Name
Yield
20%

Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethane-13C
Reactant of Route 2
Iodomethane-13C
Reactant of Route 3
Iodomethane-13C

Citations

For This Compound
56
Citations
MS Boukraa, D Deruaz, A Bannier… - Journal of Labelled …, 1995 - Wiley Online Library
3‐[Methyl‐ 13 C]xanthine, 7‐[Methyl‐ 13 C]xanthe, 1,3‐[Dimethyl‐ 13 C 2 ]xanthine (theophylline‐1,3‐[ 13 CH 3 ] 2 ), 1,7‐[Dimethyl‐ 13 C 2 ]xanthine (paraxanthine‐1,7‐[ 13 CH 3 ] 2 ), …
A Cohen, HH Hertz, R Schaffer… - Journal of Labelled …, 1987 - Wiley Online Library
2‐Amino‐1,5‐dihydro‐1‐(methyl‐ 13 c)‐4h‐imidazol‐4‐one‐5‐ 13 c (creatinine‐ 13 C 2 ) (8) is synthesized as follows. Glycine‐2‐ 13 c (1) is tosylated; the product (2) is treated with …
T YOSHIHASHI, TTH NGUYEN… - … Research Quarterly: JARQ, 2004 - jstage.jst.go.jp
… from iodomethane-13C. Purity of each compound was confirmed by GC-MS and 1H & 13C-NMR; yields were 35 and 34%, respectively. The yield of the last reaction for labeling the …
Number of citations: 127 www.jstage.jst.go.jp
NG Douglas, NG Douglas - … Wavelength Lasers: A Handbook of cw …, 1989 - Springer
The coding is self-explanatory, being based on a simplified “structural formula” such as CH3BR for ethyl bromide. Only capital letters are used. Thus we have CH3CL = CH 3 Cl, 18O3 = …
Number of citations: 0 link.springer.com
T Yoshihashi, NTT Huong… - Journal of food …, 2005 - Wiley Online Library
… 2-Acetyl-(methyl-13C)-1-pyrroline was also synthesized following the same procedure using methyl-13C-magnesium iodide from iodomethane-13C. Purity of each compound was …
Number of citations: 78 ift.onlinelibrary.wiley.com
M Borgini, Ł Wieteska, C Hinck, T Krzysiak… - Organic & …, 2023 - pubs.rsc.org
… Iodomethane-13C was used for 13Cmethyl-labeling. The introduction of the 13C methyl-… Starting with 1 to 2 g of iodomethane-13C, this synthetic route afforded 100 to 250 mg of the two …
Number of citations: 2 pubs.rsc.org
WM Pierce Jr, JJ Schlager, RJ Madden… - Journal of Labelled …, 1984 - Wiley Online Library
This paper describes a simple, rapid synthesis of caffeine‐1,7‐ 13 CH 3 produced by the reaction of iodomethane‐ 13 C with 3‐methylxanthine. The synthesis is complete in one day, …
K Inomata, A Abe - The Journal of Physical Chemistry, 1992 - ACS Publications
… 13C-enriched sample was preparedaccording to the conventional Williamson method from 2-methoxyethanol with iodomethane-13C. NMR Measurement *H- and 13C-NMR spectra …
Number of citations: 66 pubs.acs.org
N Terashima, DV Evtuguin, CP Neto, J Parkås - 2003 - degruyter.com
Carbon-13 NMR spectroscopy has been shown to be a powerful nondestructive method for the structural analysis of lignin (Lüdeman and Nimz 1973, 1974; Robert 1992). …
Number of citations: 8 www.degruyter.com
AK Khanamiryan, N Bhardwaj… - Journal of Porphyrins …, 2000 - Wiley Online Library
… Since the FAB mass spectral data were obtainable, we repeated the methylation using iodomethane-13C. Thus methylation of 10 with 13CH3I gave precipitates showing molecular ion …
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.